molecular formula C17H29ClIN B14315827 2-Chloro-1-dodecylpyridin-1-ium iodide CAS No. 114309-58-9

2-Chloro-1-dodecylpyridin-1-ium iodide

Cat. No.: B14315827
CAS No.: 114309-58-9
M. Wt: 409.8 g/mol
InChI Key: WAMCKCZLKMWEHV-UHFFFAOYSA-M
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Description

2-Chloro-1-dodecylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-dodecylpyridin-1-ium iodide typically involves the quaternization of 2-chloropyridine with dodecyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

2-Chloropyridine+Dodecyl iodide2-Chloro-1-dodecylpyridin-1-ium iodide\text{2-Chloropyridine} + \text{Dodecyl iodide} \rightarrow \text{this compound} 2-Chloropyridine+Dodecyl iodide→2-Chloro-1-dodecylpyridin-1-ium iodide

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-dodecylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles.

    Oxidation and reduction: The pyridinium ring can participate in redox reactions.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as thiol derivatives.

    Oxidation: Oxidized pyridinium derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-1-dodecylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of 2-Chloro-1-dodecylpyridin-1-ium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methylpyridinium iodide
  • 2-Chloro-1-ethylpyridinium iodide
  • 2-Chloro-1-butylpyridinium iodide

Uniqueness

2-Chloro-1-dodecylpyridin-1-ium iodide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as detergents and antimicrobial agents.

Properties

CAS No.

114309-58-9

Molecular Formula

C17H29ClIN

Molecular Weight

409.8 g/mol

IUPAC Name

2-chloro-1-dodecylpyridin-1-ium;iodide

InChI

InChI=1S/C17H29ClN.HI/c1-2-3-4-5-6-7-8-9-10-12-15-19-16-13-11-14-17(19)18;/h11,13-14,16H,2-10,12,15H2,1H3;1H/q+1;/p-1

InChI Key

WAMCKCZLKMWEHV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1Cl.[I-]

Origin of Product

United States

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